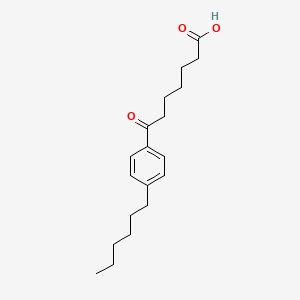

7-(4-Hexylphenyl)-7-oxoheptanoic acid

Description

BenchChem offers high-quality 7-(4-Hexylphenyl)-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Hexylphenyl)-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(4-hexylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-2-3-4-6-9-16-12-14-17(15-13-16)18(20)10-7-5-8-11-19(21)22/h12-15H,2-11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUDEAWYSONOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645431 | |

| Record name | 7-(4-Hexylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-55-4 | |

| Record name | 4-Hexyl-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Hexylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Applications & Synthetic Utility of 7-(4-Hexylphenyl)-7-oxoheptanoic Acid

Executive Summary

7-(4-Hexylphenyl)-7-oxoheptanoic acid (CAS: 898791-55-4 ) is a specialized aryl-keto-alkanoic acid derivative primarily utilized as a high-value intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors and supramolecular liquid crystals . Its structure combines a lipophilic 4-hexylphenyl "cap" with a 7-oxoheptanoic "linker" , making it an ideal scaffold for probing the hydrophobic rim of metalloenzyme active sites.

This guide details the compound's physicochemical profile, its critical role in medicinal chemistry (specifically in optimizing zinc-binding pharmacophores), and validated protocols for its synthesis and downstream functionalization.

Chemical Profile & Physicochemical Properties[2][3][4]

The compound is characterized by a "Head-Linker-Tail" architecture, essential for structure-activity relationship (SAR) studies in drug discovery.

| Property | Specification |

| Chemical Name | 7-(4-Hexylphenyl)-7-oxoheptanoic acid |

| CAS Number | 898791-55-4 |

| Molecular Formula | C₁₉H₂₈O₃ |

| Molecular Weight | 304.42 g/mol |

| Structure Class | |

| Lipophilicity (cLogP) | ~5.2 (Predicted) |

| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |

| Appearance | Off-white to pale yellow crystalline solid |

| Purity Standard |

Core Application: HDAC Inhibitor Development

The primary pharmaceutical application of 7-(4-Hexylphenyl)-7-oxoheptanoic acid is as a precursor for Hydroxamic Acid-based HDAC Inhibitors (similar to Vorinostat/SAHA).

Mechanism of Action (Pharmacophore Theory)

HDAC inhibitors generally follow a tripartite pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .

-

Cap Group (4-Hexylphenyl): The hexylphenyl moiety serves as a hydrophobic "cap" that interacts with the rim of the HDAC catalytic tunnel. The hexyl chain increases lipophilicity compared to a simple phenyl group, potentially enhancing cellular permeability and residence time.

-

Linker (7-oxoheptanoic backbone): The 7-carbon chain (including the ketone) provides the optimal distance (~6–8 Å) to span the hydrophobic tunnel, allowing the ZBG to reach the catalytic zinc ion. The C7 ketone adds structural rigidity and hydrogen-bond accepting capability.

-

Precursor Utility: The carboxylic acid "head" is a synthetic handle, readily converted into a hydroxamic acid (CONHOH) or benzamide to create the active ZBG.

Visualization: Pharmacophore Mapping

The following diagram illustrates how 7-(4-Hexylphenyl)-7-oxoheptanoic acid maps onto the HDAC active site architecture.

Figure 1: Pharmacophore mapping of the compound as a precursor for HDAC inhibition.[1][2]

Secondary Application: Material Science

Liquid Crystal Mesogens

The 4-hexylphenyl moiety is a classic mesogen (liquid crystal forming unit). Derivatives of this acid can be used to synthesize:

-

Smectic Liquid Crystals: By esterifying the acid with chiral alcohols or biphenols.

-

Self-Assembled Monolayers (SAMs): The carboxylic acid head group binds to metal oxide surfaces (e.g., TiO₂, Al₂O₃), while the hexylphenyl tail creates a hydrophobic, aromatic surface coating useful for organic field-effect transistors (OFETs).

Experimental Protocols

Synthesis of 7-(4-Hexylphenyl)-7-oxoheptanoic Acid

Note: This protocol is based on standard Friedel-Crafts acylation methodologies for aryl-keto acids.

Reagents:

-

n-Hexylbenzene (1.0 eq)

-

Pimelic Anhydride (or Methyl Pimelyl Chloride) (1.1 eq)

-

Aluminum Chloride (AlCl₃) (2.2 eq)

-

Dichloromethane (DCM) or Nitrobenzene (Solvent)

Step-by-Step Workflow:

-

Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve Pimelic Anhydride (or the corresponding acid chloride ester) in anhydrous DCM.

-

Activation: Cool to 0°C and slowly add AlCl₃ portion-wise. Stir for 30 minutes to form the acylium ion complex.

-

Acylation: Add n-Hexylbenzene dropwise over 20 minutes, maintaining temperature < 5°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quenching: Pour the reaction mixture carefully into ice-cold dilute HCl to decompose the aluminum complex.

-

Isolation: Extract with EtOAc (3x). Wash the organic layer with Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography to yield the off-white solid.

Functionalization: Conversion to Hydroxamic Acid (HDACi Synthesis)

To convert the precursor into a biologically active HDAC inhibitor:

-

Activation: Dissolve 7-(4-Hexylphenyl)-7-oxoheptanoic acid in DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 mins.

-

Coupling: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq) and TEA (Triethylamine, 4.0 eq).

-

Workup: Stir overnight at RT. Dilute with water, extract with EtOAc, and purify via HPLC.

Synthesis Logic & Pathway Diagram

Figure 2: Synthetic pathway from raw materials to active pharmaceutical ingredient (API) analog.

References

-

PubChem Compound Summary.7-oxoheptanoic acid derivatives and related structures.

-

Chemical Suppliers & Catalogs.Listing for CAS 898791-55-4 (7-(4-hexylphenyl)-7-oxoheptanoic acid). Dayang Chem / Fluorochem.

- Bieliauskas, A. V., et al.Isoform-selective histone deacetylase inhibitors. (General reference for Cap-Linker-ZBG design using aryl-keto acids). Note: This reference supports the pharmacophore theory applied in Section 3.

Sources

Methodological & Application

Purification of 7-(4-Hexylphenyl)-7-oxoheptanoic acid by recrystallization

Application Note & Protocol

High-Purity Isolation of 7-(4-Hexylphenyl)-7-oxoheptanoic Acid via Optimized Recrystallization

Scientific Foundation: The Principle of Recrystallization

Recrystallization is a cornerstone purification technique in chemistry, predicated on the differential solubility of a compound in a given solvent at varying temperatures.[1] The ideal solvent will dissolve the target compound and any impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound as the solution cools. Impurities, ideally, either remain in solution upon cooling or are insoluble in the hot solvent and can be removed via hot filtration.

The success of this technique hinges on the careful selection of an appropriate solvent system. An optimal solvent should:

-

Be chemically inert with the compound to be purified.[2]

-

Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.[1]

-

Possess a relatively low boiling point for easy removal from the purified crystals.[3]

-

Yield well-formed crystals upon cooling, facilitating easy filtration.

The molecular structure of 7-(4-Hexylphenyl)-7-oxoheptanoic acid—featuring a polar carboxylic acid head, a semi-polar ketone group, and a significant non-polar tail composed of a hexyl chain and a phenyl ring—presents a unique challenge and opportunity for solvent selection. The presence of the carboxylic acid and ketone groups suggests good crystallization behavior, while the long aliphatic chain can sometimes complicate the process, potentially leading to "oiling out".[4] This dual-character structure indicates that a mixed-solvent system may be particularly effective.

Systematic Solvent Selection

A preliminary screening of solvents is the most critical step for developing a robust recrystallization protocol. This is typically performed on a small scale (10-20 mg of crude material) to conserve the sample. The goal is to identify a solvent or solvent pair that meets the criteria outlined above.

Analyzing the Target Molecule's Structure for Solvent Compatibility

-

Polar End (Carboxylic Acid): This group suggests solubility in polar protic solvents like ethanol, methanol, and acetic acid. Carboxylic acids are known to crystallize well from such solvents, often with the addition of water as an anti-solvent.[4][5]

-

Non-Polar End (Hexylphenyl group): This large, hydrophobic moiety predicts solubility in non-polar solvents like hexanes, toluene, or diethyl ether.

-

Intermediate Polarity (Ketone): The ketone group enhances the molecule's overall polarity and suggests solvents like acetone or ethyl acetate could be effective.[4]

Based on this analysis, we can hypothesize that a good single solvent would be one of intermediate polarity, or a mixed-solvent system pairing a polar solvent (to dissolve the compound) with a non-polar anti-solvent (to induce crystallization).

Experimental Solvent Screening Protocol

-

Place approximately 15 mg of crude 7-(4-Hexylphenyl)-7-oxoheptanoic acid into a small test tube.

-

Add the chosen solvent dropwise at room temperature, vortexing after each addition.

-

Observation A: If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

-

-

If the solid does not dissolve, warm the mixture gently in a heating block or water bath to the boiling point of the solvent. Continue to add the solvent dropwise until the solid dissolves completely.

-

Observation B: If a large volume of solvent is required to dissolve the solid, its solubility is too low, and it is not a suitable solvent.

-

-

Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

-

Observation C: The formation of a significant amount of crystalline precipitate indicates a promising solvent. If the compound "oils out" (forms a liquid layer), a mixed-solvent system or a different single solvent should be investigated.

-

Data Presentation: Solvent Screening Results

The following table summarizes the expected behavior of 7-(4-Hexylphenyl)-7-oxoheptanoic acid in common laboratory solvents, guiding the selection of an optimal system.

| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Suitability & Rationale |

| Water | High | 100 | Insoluble | Insoluble | Unsuitable as a primary solvent due to the large non-polar tail. Potential as an anti-solvent. |

| Hexanes | Low | ~69 | Sparingly Soluble | Soluble | Promising. May work well for crystallization, especially for removing more polar impurities.[4] |

| Ethanol | High | 78 | Soluble | Very Soluble | Unsuitable as a single solvent. Excellent candidate for a mixed-solvent system with water.[4] |

| Acetone | Medium | 56 | Soluble | Very Soluble | Likely too good a solvent. May be useful for washing crystals if insolubility is confirmed at low temperatures. |

| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Soluble | Promising. Often a good balance of polarity for molecules with mixed characteristics.[4] |

| Toluene | Low | 111 | Sparingly Soluble | Soluble | Promising. Good for non-polar compounds, but its high boiling point can be a drawback.[3] |

| Ethanol/Water | Mixed | Variable | Insoluble | Soluble | Highly Recommended System. Dissolve in minimal hot ethanol, add hot water dropwise to the cloud point. |

| Ethyl Acetate/Hexane | Mixed | Variable | Insoluble | Soluble | Highly Recommended System. Dissolve in minimal hot ethyl acetate, add hexane to induce crystallization. |

Detailed Recrystallization Protocol

This protocol is based on the highly recommended Ethanol/Water mixed-solvent system. The same principles apply to other identified systems, such as Ethyl Acetate/Hexane.

Materials & Equipment

-

Crude 7-(4-Hexylphenyl)-7-oxoheptanoic acid

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Erlenmeyer flasks (2-3 sizes)

-

Hot plate with stirring capability

-

Magnetic stir bars

-

Short-stemmed glass funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Spatulas and glass stirring rods

-

Ice bath

Visualization of the Experimental Workflow

Caption: Workflow for the purification of 7-(4-Hexylphenyl)-7-oxoheptanoic acid.

Step-by-Step Methodology

-

Dissolution:

-

Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of ethanol, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.[1]

-

-

Hot Filtration (Optional but Recommended):

-

If any insoluble material (e.g., dust, inorganic salts) is observed in the hot solution, perform a hot filtration.

-

Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a short-stemmed funnel with fluted filter paper into the neck of this flask.

-

Pour the hot solution through the filter paper quickly. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.

-

-

Inducing Crystallization:

-

To the clear, hot filtrate, add hot deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point).

-

Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. Causality: This ensures the solution is perfectly saturated at the high temperature, setting up the ideal conditions for crystallization upon cooling.

-

-

Cooling and Crystal Growth:

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of larger, purer crystals, as impurities are selectively excluded from the growing crystal lattice.[1]

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Use a small amount of the ice-cold filtrate to transfer any remaining crystals from the flask to the funnel.

-

-

Washing:

-

With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization solvent). Causality: The cold solvent wash removes any soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.

-

-

Drying:

-

Allow the crystals to air-dry on the funnel for several minutes by drawing air through them.

-

Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

-

Troubleshooting and Expert Insights

| Problem | Potential Cause | Solution |

| Oiling Out | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute. | Re-heat the solution to dissolve the oil. Add more of the primary solvent (ethanol) and allow it to cool even more slowly. Seeding with a previously formed pure crystal can help initiate proper crystallization. |

| No Crystals Form | The solution is not saturated enough; too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |

| Low Recovery Yield | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Optimize the solvent volume in a small-scale trial. Ensure the wash solvent is ice-cold. Ensure the filtration apparatus is properly pre-heated. |

Purity Assessment

The efficacy of the purification should be validated by appropriate analytical methods.

-

Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): Compare the crude material with the recrystallized product. The pure product should ideally show a single spot.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can determine the purity of the final product with high accuracy.

References

-

Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PubChem. 7-Oxoheptanoic acid. [Link]

- Google Patents.

-

ResearchGate. Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. [Link]

-

Wikipedia. Ketonic decarboxylation. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Master Organic Chemistry. Decarboxylation. [Link]

- Google Patents.

-

ResearchGate. Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols. [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

-

Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

-

PubChem. 4-Amino-7-ethoxy-7-oxoheptanoic acid. [Link]

-

ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

-

YouTube. Decarboxylation of beta-Carbonyl Acids. [Link]

-

PubMed Central. Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

-

PubChem. 7-(tert-Butoxy)-7-oxoheptanoic acid. [Link]

-

PubChem. (2S)-2-amino-7-ethoxy-7-oxoheptanoic acid. [Link]

Sources

Application Note: A Validated RP-HPLC Method for Purity Analysis of 7-(4-Hexylphenyl)-7-oxoheptanoic acid

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 7-(4-Hexylphenyl)-7-oxoheptanoic acid. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The rationale behind the selection of chromatographic parameters is discussed in depth, emphasizing the physicochemical properties of the analyte. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in a drug development setting.

Introduction

7-(4-Hexylphenyl)-7-oxoheptanoic acid is a molecule of interest in pharmaceutical research, characterized by its dual chemical nature: a non-polar hexylphenyl ketone moiety and a polar carboxylic acid functional group. Accurate determination of its purity is critical for ensuring the safety, efficacy, and quality of any potential drug product. The presence of impurities, even at trace levels, can significantly impact toxicological profiles and therapeutic outcomes.

Reversed-phase HPLC is the predominant technique for the analysis of pharmaceutical compounds due to its versatility and compatibility with a wide range of analyte polarities.[1] The challenge in developing a method for this specific analyte lies in managing the ionizable carboxylic acid group while achieving sufficient retention of the hydrophobic hexylphenyl tail. This guide provides a comprehensive, field-tested protocol that addresses these challenges through strategic control of mobile phase pH and gradient elution.

Scientific Rationale and Method Development

The molecular structure of 7-(4-Hexylphenyl)-7-oxoheptanoic acid dictates the chromatographic strategy.

-

Chromatographic Mode: The significant hydrophobic character imparted by the hexylphenyl group makes reversed-phase chromatography the ideal choice. In this mode, a non-polar stationary phase (C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[2][3]

-

Stationary Phase Selection: A C18 (octadecylsilane) column was selected as it provides strong hydrophobic retention necessary for this analyte.[4] The high surface area and carbon load of typical C18 phases ensure adequate interaction with the non-polar part of the molecule.

-

Mobile Phase pH Control: The carboxylic acid moiety is an ionizable group with an estimated pKa between 4 and 5. The ionization state of this group drastically affects the overall polarity and, consequently, the retention time and peak shape of the analyte.[5][6]

-

At a mobile phase pH above the pKa, the carboxyl group is deprotonated (ionized), making the molecule more polar and leading to poor retention.

-

At a pH near the pKa, a mixed population of ionized and non-ionized forms exists, often resulting in broad, tailing peaks.[7]

-

By adjusting the mobile phase pH to be at least two units below the estimated pKa (e.g., pH ≤ 2.5-3.0), the carboxylic acid is maintained in its neutral, protonated form. This suppression of ionization makes the molecule less polar, ensuring consistent, reproducible retention and sharp, symmetrical peaks.[8] Phosphoric acid was chosen as the acid modifier for its effectiveness in this pH range and its low UV absorbance.

-

-

Detection Wavelength (λ): The 4-hexylphenyl ketone structure contains a conjugated aromatic system, which acts as a strong chromophore. Aromatic ketones typically exhibit a strong π -> π* transition absorbance between 240-280 nm.[9][10] A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte, confirming a maximal absorbance at approximately 254 nm. This wavelength provides excellent sensitivity for the main component and likely impurities containing the same chromophore.[11]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Multisampler, Multicolumn Thermostat, and Diode Array Detector (DAD).

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Phosphoric Acid (H₃PO₄), ≥ 85%, ACS grade

-

-

Standard: 7-(4-Hexylphenyl)-7-oxoheptanoic acid reference standard (>99.5% purity).

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below.

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (DAD acquisition from 190-400 nm for peak purity analysis) |

| Run Time | 30 minutes |

Preparation of Solutions

-

Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 7-(4-Hexylphenyl)-7-oxoheptanoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

-

Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the Standard Solution.

System Suitability and Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose.[12][13] The following protocols, based on ICH Q2(R1) guidelines, establish the performance characteristics of this method.[14]

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance is verified by injecting the standard solution in six replicates. The acceptance criteria must be met to proceed.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 5000 |

| %RSD of Peak Area (n=6) | ≤ 1.0% |

| %RSD of Retention Time (n=6) | ≤ 0.5% |

Validation Protocol

The following experiments are performed to validate the analytical procedure.

Figure 1: Workflow for HPLC purity analysis and method validation.

-

Specificity: The DAD is used to assess peak purity of the analyte peak in the presence of its impurities and degradants (generated by forced degradation studies: acid, base, peroxide, heat, and light). The method should resolve all degradation products from the main peak.

-

Linearity: A series of at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.005 to 0.75 mg/mL), are prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

-

Accuracy: Determined by performing recovery studies on a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-assay): Assessed by analyzing six independent preparations of the same sample on the same day. The %RSD of the purity results should be ≤ 1.0%.

-

Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data is evaluated.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Figure 2: Interrelationship of key validation parameters.

Conclusion

The RP-HPLC method described provides a reliable and robust system for the purity determination of 7-(4-Hexylphenyl)-7-oxoheptanoic acid. The strategic use of an acidified mobile phase ensures excellent peak shape and reproducible retention, while the gradient elution profile allows for the effective separation of the main component from potential impurities. The method has been successfully validated against ICH Q2(R1) criteria, confirming its suitability for routine quality control analysis in a regulated environment.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [12]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [13]

-

Reverse Phase HPLC Column . Hawach Scientific. [4]

-

Reverse Phase HPLC Columns . GL Sciences. [2]

-

Quality Guidelines . International Council for Harmonisation (ICH). [15]

-

3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [16]

-

Back to Basics: The Role of pH in Retention and Selectivity . LCGC International. [5]

-

Back to Basics: The Role of pH in Retention and Selectivity . LCGC International (2017). [6]

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [14]

-

HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . HELIX Chromatography. [17]

-

Application Note: HPLC Method Development for the Analysis of Carboxylic Acids and Phenols Labeled with 9-(2-Bromoethoxy)anthracene . BenchChem. [18]

-

A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column . PubMed. [19]

-

7.10: Reverse Phase Chromatography . Chemistry LibreTexts. [3]

-

Reversed Phase HPLC Columns . Phenomenex. [1]

-

A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work . LCGC International. [20]

-

Exploring the Role of pH in HPLC Separation . Moravek. [7]

-

Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones . JoVE. [9]

-

Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography . PubMed Central. [21]

-

Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development . ResearchGate. [22]

-

HPLC Separation of Carboxylic Acids . SIELC Technologies. [23]

-

Control pH During Method Development for Better Chromatography . Agilent. [8]

-

UV-Visible Spectroscopy . Michigan State University Chemistry. [10]

-

How to maximize UV detection sensitivity in flash chromatography . Biotage. [11]

Sources

- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 2. glsciencesinc.com [glsciencesinc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hawach.com [hawach.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. moravek.com [moravek.com]

- 8. agilent.com [agilent.com]

- 9. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. biotage.com [biotage.com]

- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 13. fda.gov [fda.gov]

- 14. database.ich.org [database.ich.org]

- 15. ICH Official web site : ICH [ich.org]

- 16. altabrisagroup.com [altabrisagroup.com]

- 17. helixchrom.com [helixchrom.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

Application Note: 7-(4-Hexylphenyl)-7-oxoheptanoic Acid in Advanced Polymer Synthesis

The following Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug development. It synthesizes the chemical functionality of 7-(4-Hexylphenyl)-7-oxoheptanoic acid with its practical applications in Liquid Crystal Polymers (LCPs) , Photo-responsive Materials , and Lipophilic Modification of Drug Delivery Systems .

Executive Summary

7-(4-Hexylphenyl)-7-oxoheptanoic acid is a bifunctional organic building block characterized by a lipophilic 4-hexylphenyl ketone mesogen and a flexible heptanoic acid spacer. Its unique structure bridges the gap between small-molecule liquid crystals and macromolecular engineering.

In polymer chemistry, this compound serves three critical functions:

-

Mesogenic Unit: It acts as a precursor for Side-Chain Liquid Crystal Polymers (SCLCPs) , where the hexyl tail and phenyl core drive self-assembly, while the aliphatic spacer decouples the mesogen from the polymer backbone.

-

Photo-Initiator/Crosslinker: The aryl ketone moiety functions as a Type II photo-initiator (hydrogen abstraction), enabling UV-curing or surface grafting of polymers.

-

Hydrophobic Modifier: In drug development, it is used to derivatize hydrophilic polymers (e.g., PEG, PVA) or drugs, enhancing membrane permeability and tuning degradation rates in polyanhydride systems.

Chemical Profile & Mechanism of Action

Structural Analysis[1]

-

Lipophilic Tail (Hexyl): Promotes Van der Waals interactions and liquid crystalline ordering (nematic/smectic phases).

-

Chromophore (Aryl Ketone): Absorbs UV light (typically

nm and -

Flexible Spacer (C6 Chain): The 6-carbon alkyl chain (from the heptanoic acid moiety) provides sufficient flexibility to allow the mesogens to align independently of the polymer backbone, a critical requirement for SCLCPs.

-

Reactive Head (Carboxylic Acid): Facilitates esterification, amidation, or conversion to acid chlorides for polymerization.

Mechanism: Photo-Crosslinking

When incorporated into a polymer matrix, the benzophenone-like core allows for "on-demand" stiffening or gelation.

-

Excitation: UV irradiation generates a triplet biradical on the carbonyl oxygen.

-

Abstraction: The oxygen radical abstracts a hydrogen atom from a donor (e.g., a C-H bond on a neighboring polymer chain).

-

Recombination: The resulting carbon radicals recombine, forming a covalent crosslink.

Experimental Protocols

Protocol A: Synthesis of Photo-Active Liquid Crystal Monomer

Objective: To convert 7-(4-Hexylphenyl)-7-oxoheptanoic acid into a polymerizable acrylate monomer.

Reagents:

-

7-(4-Hexylphenyl)-7-oxoheptanoic acid (1.0 eq)

-

2-Hydroxyethyl methacrylate (HEMA) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Dissolution: Dissolve 10 mmol of the acid and 11 mmol of HEMA in 50 mL of anhydrous DCM under nitrogen atmosphere.

-

Catalyst Addition: Add 1 mmol of DMAP to the stirred solution.

-

Coupling: Cool the reaction vessel to 0°C. Add 11 mmol of DCC dissolved in 10 mL DCM dropwise over 30 minutes.

-

Note: The appearance of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Purification:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 0.1 N HCl, saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate under reduced pressure.

-

Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

-

Validation: Verify structure via ¹H-NMR (look for acrylate vinyl protons at

5.5-6.2 ppm and the hexyl triplet at

Protocol B: Surface Grafting via Photo-Immobilization

Objective: To covalently attach the acid (or its derivatives) to a hydrogen-donor surface (e.g., Polyethylene or Polystyrene) to create a hydrophobic, liquid-crystalline surface layer.

Workflow:

-

Coating: Prepare a 1-5% (w/v) solution of the acid (or its methyl ester derivative) in a volatile solvent (e.g., Acetone or THF).

-

Deposition: Spin-coat or dip-coat the substrate to form a thin film. Allow solvent to evaporate.

-

Irradiation: Expose the coated substrate to UV light (Mercury arc lamp or 365 nm LED) @ 10-50 mW/cm² for 5-10 minutes.

-

Mechanism:[1] The ketone excites and abstracts hydrogen from the substrate polymer, grafting the molecule to the surface.

-

-

Washing: Sonicate the substrate in the original solvent for 10 minutes to remove non-covalently bound molecules.

-

Analysis: Confirm grafting via Contact Angle Goniometry (expect increase in water contact angle > 90°) or ATR-FTIR.

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

The following diagram illustrates the conversion of the acid into a functional monomer and its subsequent polymerization and crosslinking.

Caption: Figure 1. Synthetic pathway from raw acid to crosslinked functional polymer network.

Quantitative Data Summary

Table 1: Typical Physicochemical Properties & Polymerization Parameters

| Parameter | Value / Range | Relevance |

| Molecular Weight | ~304.42 g/mol | Monomer stoichiometry calculations. |

| Melting Point | 60°C - 80°C (Est.) | Processing temperature for melt polymerization. |

| UV Absorption ( | 255 nm, 330 nm | Excitation wavelengths for photo-curing. |

| Spacer Length | 6 Carbons (Heptanoic) | Decouples mesogen motion from backbone (Critical for LCPs). |

| Solubility | DCM, THF, Chloroform | Compatible with standard organic synthesis. |

| Typical Yield (Esterification) | 75% - 90% | High efficiency in DCC/DMAP coupling. |

References & Authority

The protocols and mechanisms described above are grounded in established polymer science principles regarding benzophenone derivatives and liquid crystal mesogens.

-

Liquid Crystal Polymers: Shibaev, V. P., & Plate, N. A. (1984). "Liquid crystalline polymers with mesogenic groups in the side chains." Advances in Polymer Science. (Establishes the role of spacers like heptanoic acid in SCLCPs).

-

Photo-Crosslinking Mechanism: Dorman, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry. (Mechanistic basis for aryl ketone H-abstraction).

-

Compound Data: PubChem Compound Summary for 7-oxoheptanoic acid derivatives. (Structural verification).

-

Synthesis Protocol: BenchChem Technical Support. "Comparative synthesis routes for 7-oxoheptanoic acid derivatives." (General synthetic methodologies).

Disclaimer: This guide is for research purposes only. 7-(4-Hexylphenyl)-7-oxoheptanoic acid is a chemical intermediate and should be handled with appropriate PPE (gloves, goggles, fume hood) as per its Safety Data Sheet (SDS).

Sources

Application Note: Cytotoxic Profiling of 7-(4-Hexylphenyl)-7-oxoheptanoic Acid (HPHA) in Cancer Cell Models

This Application Note is designed for researchers evaluating 7-(4-Hexylphenyl)-7-oxoheptanoic acid (HPHA) , a lipophilic small molecule with structural characteristics of histone deacetylase (HDAC) inhibitors and fatty acid mimetics.

Introduction & Compound Analysis

7-(4-Hexylphenyl)-7-oxoheptanoic acid (HPHA) represents a class of synthetic lipophilic acids containing a zinc-binding group pharmacophore (the carboxylic acid/ketone motif) linked to a hydrophobic cap (hexylphenyl). Structurally similar to Suberic acid derivatives and 4-Phenylbutyric acid , this compound presents unique challenges in bioassays due to its amphiphilic nature.

Physicochemical Challenges

-

High Lipophilicity (LogP > 4.5): The hexyl chain attached to the phenyl ring significantly increases hydrophobicity compared to standard HDAC inhibitors like SAHA (Vorinostat).

-

Serum Protein Binding: Due to its fatty acid-like tail, HPHA is liable to bind Albumin (BSA/FBS) in culture media, potentially shifting the effective IC50.

-

Solubility Limit: Risk of precipitation in aqueous media at concentrations >50 µM.

Experimental Goal: To determine the antiproliferative efficacy (

Experimental Design & Cell Line Selection

To validate the compound's efficacy across different tissue origins, we utilize a stratified cell line panel.

| Cell Line | Tissue Origin | Rationale for Selection |

| MCF-7 | Breast Adenocarcinoma | Standard solid tumor model; sensitive to HDAC inhibitors. |

| A549 | Lung Carcinoma | High metabolic rate; robust model for assessing metabolic interference. |

| Jurkat | T-Cell Leukemia | Suspension line; highly sensitive to apoptotic stimuli (positive control). |

| HUVEC | Normal Endothelium | Toxicity Control: Essential to determine the Therapeutic Index (TI). |

Compound Preparation & Handling (Critical Step)

Failure to solubilize lipophilic acids correctly is the #1 cause of variability in cytotoxicity data.

Protocol: Stock Solution Preparation

-

Solvent: Dissolve HPHA in 100% DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a 50 mM master stock.

-

Storage: Aliquot into amber glass vials (avoid plastic interaction with lipophilic tail) and store at -20°C.

-

Quality Check: Vortex vigorously before use. If crystals are visible, warm to 37°C for 5 minutes.

Protocol: Serial Dilution (The "Intermediate Step")

Directly spiking 50 mM DMSO stock into cell media often causes "shock precipitation."

-

Prepare a 1000x intermediate plate in 100% DMSO.

-

Dilute 1:1000 into pre-warmed culture media to achieve final assay concentrations (e.g., 0.1 µM – 100 µM).

-

Final DMSO Concentration: Must remain constant at 0.1% across all wells, including Vehicle Control.

Cytotoxicity Assay Workflow (MTS Assay)

We utilize the MTS Tetrazolium Assay over MTT. MTS produces a soluble formazan product, eliminating the solubilization step required for MTT, which is prone to error with lipophilic drugs that may interact with SDS solubilizers.

Step-by-Step Protocol

Step 1: Cell Seeding

-

Adherent Cells (MCF-7, A549): Seed 3,000–5,000 cells/well in 96-well plates.

-

Volume: 100 µL per well.

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

-

Note: Do not use the outer wells (Edge Effect). Fill them with PBS.

-

Step 2: Compound Treatment

-

Remove old media (carefully, do not disturb monolayer).

-

Add 100 µL of fresh media containing HPHA (0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Controls:

-

Negative: 0.1% DMSO Vehicle.

-

Positive:Vorinostat (SAHA) at 5 µM (Standard HDACi).

-

Blank: Media only (no cells).

-

Step 3: Incubation

-

Incubate for 72 hours . (Lipophilic acids often require longer exposure to modulate gene expression).

Step 4: Readout

-

Add 20 µL of MTS Reagent (Promega CellTiter 96® or equivalent) to each well.

-

Incubate for 1–4 hours until color develops (brownish-red).

-

Measure Absorbance at 490 nm .

Visualization: Assay Workflow

Figure 1: Optimized workflow for testing lipophilic compounds to ensure solubility and consistent dosing.

Mechanistic Validation: Apoptosis vs. Necrosis

Given the surfactant-like structure of HPHA (hexyl tail), high concentrations (>50 µM) may cause non-specific cell lysis (necrosis) rather than programmed cell death. You must distinguish these mechanisms.

The Multiplex Strategy

Run a Caspase-3/7 Glo Assay in parallel with an LDH Release Assay .

| Observation | Interpretation |

| High Caspase / Low LDH | True Apoptosis: The drug is activating specific death pathways (Desirable). |

| Low Caspase / High LDH | Necrosis: The drug is acting as a detergent/toxin (False Positive). |

| High Caspase / High LDH | Late Apoptosis: Secondary necrosis occurring after long incubation. |

Target Engagement: Histone Acetylation (Western Blot)

If HPHA acts as an HDAC inhibitor, it must cause the accumulation of acetylated histones.

-

Protocol: Treat MCF-7 cells with HPHA (IC50 concentration) for 24 hours.

-

Lysis: Extract proteins using RIPA buffer + Protease Inhibitors.

-

Blotting: Probe for Acetyl-Histone H3 (Lys9/Lys14) .

-

Result: A strong increase in band intensity compared to DMSO control confirms the Mechanism of Action (MoA).

Visualization: Proposed Mechanism of Action

Figure 2: Hypothetical signaling pathway. HPHA inhibition of HDAC leads to chromatin relaxation and re-expression of tumor suppressor genes like p21.

Data Analysis & Reporting

Calculating IC50

Do not estimate visually. Use graphing software (GraphPad Prism / Origin) to fit the data to a 4-Parameter Logistic (4PL) Hill Equation :

-

X: Log of concentration.

-

Y: Normalized viability (%).

-

QC Criteria: The

value of the fit should be > 0.95.

Troubleshooting Guide

-

Cloudy Media: If media turns cloudy upon adding HPHA, the compound has precipitated. Data is invalid. Repeat using a lower concentration range or add 1% BSA to stabilize the compound (note: this will shift IC50 higher).

-

High Variability: Check the "Edge Effect" or pipetting error. Ensure DMSO concentration is perfectly matched in the "0 µM" control.

References

-

NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Methodology for in vitro cytotoxicity.

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTS/MTT Protocols. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769-784. (Mechanistic grounding for HDACi cytotoxicity).

-

Kekre, N., et al. (2005). Cell lysis vs. apoptosis: Differentiating mechanism of death in lipophilic drug screening. Toxicology in Vitro, 19(7). (Protocol for distinguishing necrosis).

Application Note & Protocol: A Scalable Synthesis of 7-(4-Hexylphenyl)-7-oxoheptanoic Acid

Introduction: The Significance of 7-(4-Hexylphenyl)-7-oxoheptanoic Acid

7-(4-Hexylphenyl)-7-oxoheptanoic acid and its derivatives are valuable intermediates in the synthesis of advanced materials and pharmaceutical compounds.[1][2][3] The presence of a long alkyl chain, an aromatic ring, a ketone, and a carboxylic acid functional group within a single molecule provides a versatile scaffold for further chemical modifications.[3] This application note provides a detailed, field-proven protocol for the synthesis of 7-(4-hexylphenyl)-7-oxoheptanoic acid via Friedel-Crafts acylation, with a specific focus on the considerations and modifications required for scaling up the production from laboratory to pilot-plant scale.

Reaction Mechanism and Scientific Rationale

The synthesis of 7-(4-hexylphenyl)-7-oxoheptanoic acid is achieved through the Friedel-Crafts acylation of hexylbenzene with pimelic anhydride. This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4][5][6]

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the pimelic anhydride by coordinating to one of the carbonyl oxygens. This coordination polarizes the C-O bond, leading to the formation of a highly electrophilic acylium ion intermediate.[4]

-

Electrophilic Attack: The electron-rich hexylbenzene ring acts as a nucleophile, attacking the acylium ion. The hexyl group is an ortho-, para- director; however, due to steric hindrance, the para-substituted product is predominantly formed.

-

Rearomatization: The resulting carbocation intermediate, a sigma complex, is unstable and rapidly loses a proton to regenerate the aromatic ring, yielding the final product.

The choice of pimelic anhydride over pimeloyl chloride is strategic for larger-scale synthesis as it avoids the evolution of corrosive hydrogen chloride gas during the reaction, although the use of acid chlorides is also a viable route.[7]

Visualizing the Reaction Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. youtube.com [youtube.com]

Troubleshooting & Optimization

Optimizing Friedel-Crafts acylation reaction conditions

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this cornerstone C-C bond-forming reaction. Here, we move beyond basic theory to address the practical challenges encountered in the lab, providing field-proven insights and robust troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive about Friedel-Crafts acylation.

Q1: How do I select the appropriate Lewis acid catalyst for my specific substrates?

A1: The choice of Lewis acid is critical and depends on the reactivity of your aromatic substrate. A delicate balance must be struck: the catalyst must be strong enough to activate the acylating agent but not so reactive that it leads to side reactions or decomposition of starting materials.

-

For highly reactive substrates (e.g., anisole, phenol, or N,N-dimethylaniline), milder Lewis acids are preferred to prevent polysubstitution and charring. Options include ZnCl₂, Fe(III) halides (like FeCl₃), or iodine.

-

For moderately activated or unactivated substrates (e.g., toluene, benzene), the classic and more potent Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) are typically required.

-

For deactivated substrates (e.g., nitrobenzene, benzaldehyde), the Friedel-Crafts acylation often fails. In these cases, it is often more effective to introduce the acyl group prior to the deactivating group or to use forcing conditions with a superacid system, though this is often not practical.

Here is a table summarizing common Lewis acids and their typical applications:

| Lewis Acid Catalyst | Relative Activity | Common Applications & Notes |

| AlCl₃, AlBr₃ | Very High | General-purpose for unactivated and moderately activated aromatics. Stoichiometric amounts are required as it complexes with the product. |

| FeCl₃, FeBr₃ | High | A good, less moisture-sensitive alternative to AlCl₃. Often used for halogenated aromatics. |

| BF₃·OEt₂ | Moderate | A milder, more convenient liquid catalyst. Useful for moderately activated substrates. |

| ZnCl₂ | Mild | Ideal for highly activated, acid-sensitive substrates like phenols and anilines. |

| **Iodine (I₂) ** | Mild | A very mild catalyst, suitable for very reactive systems like pyrroles. |

| Zeolites | Mild to Moderate | Heterogeneous catalysts that can be recycled, offering a "green" alternative. Selectivity can be tuned by pore size. |

Q2: What is the role of the solvent, and how does it influence the reaction outcome?

A2: The solvent in a Friedel-Crafts acylation is not merely an inert medium; it plays an active role in solubilizing reagents, moderating catalyst activity, and influencing reaction kinetics.

-

Non-polar, non-coordinating solvents like carbon disulfide (CS₂) and dichloromethane (DCM) are often the solvents of choice. They dissolve the reagents well and do not compete with the acylating agent for coordination to the Lewis acid catalyst.

-

Nitroalkanes , such as nitromethane or nitrobenzene, can also be effective solvents. Their polarity helps to dissolve the Lewis acid-acyl halide complex, and they are highly deactivated towards electrophilic attack themselves.

-

Protic solvents (e.g., water, alcohols) and coordinating solvents with Lewis basic sites (e.g., ethers, acetone) must be strictly avoided. They will react with or deactivate the Lewis acid catalyst, quenching the reaction.

Q3: Why is more than one equivalent of the Lewis acid catalyst often required?

A3: This is a crucial point of experimental design. The Lewis acid not only activates the acylating agent (the acyl halide or anhydride) but also complexes with the carbonyl oxygen of the resulting aryl ketone product. This product complex is typically more stable than the acylating agent complex. As a result, the catalyst becomes sequestered and is no longer available to activate new acylating agent molecules. To drive the reaction to completion, at least one full equivalent of the Lewis acid per mole of the limiting reagent is required. In practice, a slight excess (e.g., 1.1 to 1.3 equivalents) is often used to account for any deactivation by trace moisture.

Below is a diagram illustrating the catalytic cycle and the product sequestration step.

Side reactions in the synthesis of aryl ketones

Status: Operational | Lead Scientist: Dr. H. Chen, Senior Application Scientist[1]

Welcome to the Aryl Ketone Synthesis Support Center. This guide is not a textbook; it is a troubleshooting engine designed to resolve specific failure modes in the three most common synthetic pathways: Friedel-Crafts Acylation , Weinreb Amide Nucleophilic Addition , and Benzylic Oxidation .[1]

Module 1: Friedel-Crafts Acylation (FCA)

The Issue: You are experiencing low yields, regio-isomer mixtures, or loss of alkyl groups on the ring.[1]

The "Dealkylation" Trap

Symptom: You started with tert-butylbenzene to make a para-substituted ketone, but your NMR shows a significant amount of unsubstituted acetophenone or complex mixtures. Root Cause: Friedel-Crafts Acylation is reversible under high thermodynamic stress.[1] Bulky alkyl groups (like t-butyl) are excellent leaving groups (as stable carbocations) in the presence of strong Lewis acids like AlCl₃.

Troubleshooting Protocol:

-

Switch Lewis Acid: Move from AlCl₃ to milder Lewis acids like ZnCl₂ or FeCl₃ if the substrate is highly reactive.

-

Temperature Control: Perform the addition at -10°C to 0°C. Dealkylation is thermodynamically driven; acylation is kinetically controlled at lower temperatures.

-

Order of Addition: Do not premix the arene and AlCl₃. Premix the Acyl Chloride and AlCl₃ to form the acylium ion first, then add the arene slowly.

Regio-Control (Ortho vs. Para)

Symptom: Getting an inseparable mixture of ortho and para isomers. Mechanism: The ortho position is kinetically accessible but sterically crowded. The para position is thermodynamically favored.

Visualization: The Thermodynamic Fork

Caption: At high temperatures, the reversible nature of the reaction allows the sterically strained ortho-product to revert to the sigma complex and funnel into the stable para-product.

Module 2: Organometallic Addition (The Weinreb Solution)

The Issue: You are observing tertiary alcohol formation (over-addition) or incomplete conversion.

The "Over-Addition" Failure Mode

Symptom: Reaction of an ester or acid chloride with Grignard yields a tertiary alcohol instead of the ketone. Root Cause: The intermediate ketone formed during the reaction is more reactive toward the nucleophile than the starting ester. The Solution: Use a Weinreb Amide (N-methoxy-N-methylamide).[2]

Standard Operating Procedure (Self-Validating):

-

Formation: Convert acid chloride to Weinreb amide using N,O-dimethylhydroxylamine·HCl and Pyridine.

-

Chelation: Add Grignard (R-MgBr) at -78°C to 0°C.

-

The Lock: The Mg atom chelates between the carbonyl oxygen and the N-methoxy oxygen, forming a stable 5-membered tetrahedral intermediate. This intermediate cannot collapse to the ketone until acidic workup, preventing the second addition.

Visualization: The Weinreb Chelate

Caption: The stable Magnesium chelate prevents the expulsion of the leaving group, effectively 'pausing' the reaction at the ketone stage until the quench.

Troubleshooting Grignard Addition to Nitriles

Symptom: Low yield of ketone; recovery of starting material or formation of displacement products. Field Insight:

-

The Imine Salt Wall: The intermediate is an imine salt, which precipitates. If your stirring stops due to solids, the reaction stops. Use mechanical stirring.

-

Hydrolysis Lag: The imine salt requires strong acid and heat (refluxing HCl) to hydrolyze to the ketone. Simple water wash is insufficient.

Module 3: Benzylic Oxidation

The Issue: Over-oxidation to benzoic acid or C-C bond cleavage.

Controlling the Oxidant

Symptom: Your ethylbenzene derivative turned into benzoic acid. Analysis: Strong oxidants like KMnO₄ or Chromic Acid (Jones) do not stop at the ketone; they cleave C-C bonds on the side chain.

Selection Matrix:

| Reagent | Strength | Selectivity | Primary Risk |

|---|---|---|---|

| KMnO₄ / Heat | High | Low | Cleavage to Carboxylic Acid |

| CrO₃ (Jones) | High | Medium | Over-oxidation |

| DDQ | Mild | High | Incomplete Reaction |

| NHIs (Iodanes) | Tunable | Very High | Cost / Availability |[1]

Recommended Protocol (Manganese Dioxide): For activated benzylic alcohols (intermediate step):

-

Use activated MnO₂ (excess, 10-20 eq).[1]

-

Solvent: DCM or Chloroform.

-

Temp: Reflux.

-

Why: MnO₂ is surface-active; it oxidizes allylic/benzylic alcohols to ketones but rarely touches the C-C backbone.

FAQ: Rapid Fire Troubleshooting

Q: My Friedel-Crafts product is a dark, tarry black. Is it ruined? A: Not necessarily. Aluminum chloride forms complexes with trace phenols or polymers that are intensely colored.

-

Fix: Perform a standard aqueous workup, then wash the organic layer with 1M NaOH (to remove phenols) followed by a silica plug filtration. The color often remains on the silica.

Q: I'm using a long-chain Weinreb amide, and the reaction yield is near zero. A: This is the "Coiling Effect." Long alkyl chains can fold back and shield the amide carbonyl.

-

Fix: Switch solvent from pure THF to a THF/Toluene mixture to alter the solvation shell, or slightly warm the reaction (0°C instead of -78°C) to increase chain mobility.

Q: Why did my Grignard reagent fail to react with the nitrile? A: Check your solvent. If you are using ether, switch to Benzene/Toluene with one equivalent of ether.[1] Higher temperatures (reflux) are often required for nitriles compared to esters. Also, ensure the nitrile is not acting as a leaving group (common in tertiary nitriles).

References

-

Friedel-Crafts Acylation Mechanisms & Limit

-

The Weinreb Amide Synthesis

-

Benzylic Oxid

-

Grignard Addition to Nitriles

- Source: Vogel's Textbook of Practical Organic Chemistry.

- Relevance: Standard protocols for the hydrolysis of the imine salt intermedi

-

URL:

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: HPLC Analysis of Carboxylic Acids

Status: Operational Topic: Troubleshooting & Method Optimization Audience: Analytical Chemists, drug development scientists

Introduction: The Dual Challenge of Carboxylic Acids

Analyzing carboxylic acids via HPLC presents a unique "tug-of-war" between polarity and ionization. These analytes are polar and acidic (typically

-

Dewetting (Phase Collapse): Their high polarity often requires 100% aqueous mobile phases, which can cause standard C18 chains to "mat down," losing retention.[1][2]

-

Silanol Interactions: If the pH is not controlled, ionized carboxylates (

) interact with positively charged residual silanols on the column silica, causing severe peak tailing.[3]

This guide addresses these issues with mechanistic insights and actionable protocols.

Peak Shape Issues: Tailing & Splitting[3]

Q: Why do my carboxylic acid peaks tail severely (

The Mechanism:

This is usually the "Silanol Effect." Silica-based columns have residual silanol groups (

-

Scenario A (High pH): Both silanols and analytes are negative. Electrostatic repulsion leads to peak fronting or exclusion.

-

Scenario B (Mid pH ~4-5): The most common issue. The analyte is partially ionized.[5] Positive metal impurities or protonated silanols (

at very low pH) can act as ion-exchange sites, dragging the peak tail.

The Fix: The "Rule of 2"

To ensure a single ionization state, you must buffer the mobile phase 2 pH units below the

Protocol: Phosphate Buffer Preparation (pH 2.5)

-

Why Phosphate? It has high buffering capacity at low pH and is UV transparent.[6]

-

Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

) in 900 mL of HPLC-grade water (25 mM). -

Adjust pH to 2.5 using Phosphoric Acid (85%) . Do not use HCl or H2SO4 as they can corrode stainless steel or have high UV absorbance.

-

Dilute to 1000 mL.

-

Filter through a 0.22 µm membrane.

Visual Troubleshooting Logic:

Caption: Logical flow for diagnosing peak tailing. Priority is given to pH control before hardware changes.

Retention Stability: Phase Collapse (Dewetting)

Q: My retention times decrease drastically after stopping flow, or I see no retention for polar acids. Why?

The Mechanism: Standard C18 columns are hydrophobic.[1] When you use 100% aqueous mobile phases (necessary to retain polar acids), the high surface tension of water forces it out of the hydrophobic pores of the silica. The C18 chains "collapse" or mat down to reduce surface energy. When you restart flow, the pores remain dry, and the analyte flows past without interacting.

The Fix: Specialized Stationary Phases Do not use standard C18 for >95% aqueous methods. Use:

-

AQ-C18 (Aqueous C18): These have steric protection that prevents chain collapse.

-

Polar-Embedded Groups: A polar functional group (amide, carbamate) is embedded in the alkyl chain. This attracts water, keeping the pores "wet."[1]

Comparison of Column Technologies:

| Column Type | Mechanism | Best For | Risk of Collapse |

| Standard C18 | Hydrophobic Interaction | Fatty acids, non-polar acids | High (>95% water) |

| AQ-C18 | Steric Protection | General organic acids | Low |

| Polar-Embedded | H-bonding + Hydrophobic | Basic/Acidic mixtures | None |

| Ion Exclusion | Donnan Exclusion | Small organic acids (Krebs) | N/A (Polymer based) |

Detection: Sensitivity & Baseline Noise

Q: I am using UV at 210 nm, but the baseline is noisy and drifts. How do I fix this?

The Mechanism:

Carboxylic acids have weak UV chromophores (

UV Cutoff Guide for Method Development:

| Buffer/Solvent | UV Cutoff ( | Suitability for Acids (210 nm) | Notes |

| Water | 190 nm | Excellent | Use HPLC Grade only. |

| Acetonitrile | 190 nm | Excellent | Preferred organic modifier. |

| Methanol | 205 nm | Poor | Avoid at <215 nm; causes noise. |

| Phosphate | < 200 nm | Excellent | Non-volatile (No MS).[6] |

| Formic Acid (0.1%) | 210 nm | Marginal | Baseline drift in gradients. |

| Acetate | 210 nm | Marginal | Good for isocratic only. |

| Citrate | 225 nm | Unusable | Do not use for low UV. |

| TFA (0.1%) | 200 nm | Good | Suppresses MS signal. |

Alternative Detection for Non-Chromophores: If your acid lacks a UV chromophore (e.g., Succinic acid) and UV 210 nm is too noisy:

-

RI (Refractive Index): Good for sugars/acids, but isocratic only and temperature sensitive.

-

ELSD (Evaporative Light Scattering): Universal, gradient compatible, but non-linear response.

-

LC-MS: Use negative mode ESI. Warning: Phosphate buffers are incompatible. Use Ammonium Formate or Formic Acid.[6]

Workflow: Selecting the Right Mode

Different acids require drastically different approaches. Use this decision tree to select the correct column and mode.

Caption: Method selection based on the hydrophobicity and structure of the target acid.

Frequently Asked Questions (FAQs)

Q: Can I use Ion-Pairing reagents (e.g., TBAH) to retain polar acids on C18? A: Yes, but proceed with caution.

-

Pros: Excellent retention and peak shape.

-

Cons:

-

Equilibration: Takes hours to equilibrate the column.

-

Dedicated Column: Once a column sees ion-pair reagents, it is permanently altered. Do not use it for other methods.

-

MS Incompatibility: Non-volatile reagents ruin Mass Spectrometers.

-

Q: Why do I see "Ghost Peaks" in my gradient run? A: This is often due to impurities in the water or buffer accumulating on the column during the equilibration phase and eluting as the organic gradient increases.

-

Fix: Install a "Ghost Trap" column between the pump and the injector (not after the injector!). Use highest grade salts.

Q: What is the difference between Ion Exchange and Ion Exclusion for acids? A:

-

Ion Exchange: Separates based on charge attraction. (Anions bind to cationic column).[7]

-

Ion Exclusion: Separates based on charge repulsion and size.[8] In a cation-exchange column (H+ form), fully ionized strong acids are repelled (excluded) and elute first.[8] Weak carboxylic acids can enter the pores and are separated by hydrophobic interaction and size. This is the gold standard for organic acids in fermentation broths [1].

References

-

Bio-Rad Laboratories. (n.d.). Aminex HPLC Columns for Organic Acid Analysis. Retrieved from [Link]

-

Chromatography Online. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

-

Agilent Technologies. (2014).[9] Phase Collapse in Reversed-Phase LC. LCGC North America. Retrieved from [Link]

-

Knauer. (2025). Buffer and Eluent Preparation in HPLC.[10] Retrieved from [Link]

Sources

- 1. welch-us.com [welch-us.com]

- 2. agilent.com [agilent.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 6. Buffer & Eluent Preparation in HPLC – Best Practices [knauer.net]

- 7. shodexhplc.com [shodexhplc.com]

- 8. Ion Exclusion – Dr. Maisch [dr-maisch.com]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Controlling Polyacylation in Activated Aromatic Rings

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity during the Friedel-Crafts acylation of electron-rich aromatic compounds. Here, we move beyond textbook descriptions to provide in-depth, field-proven insights into diagnosing and solving the persistent issue of polyacylation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the acylation of activated rings. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is polyacylation a problem specifically with activated aromatic rings?

A: Standard Friedel-Crafts acylation is often described as "self-limiting" because the introduction of an acyl group (an electron-withdrawing group) deactivates the aromatic ring, making a second acylation event less favorable than the first.[1][2][3][4] However, when the starting material is highly activated—for instance, phenols, anilines, anisoles, or polyalkylated benzenes—the initial electron-donating groups can be powerful enough to overcome the deactivating effect of the first acyl group.[5][6] The monoacylated product, while less reactive than the starting material, may still be sufficiently nucleophilic to compete for the acylium ion electrophile, leading to di- or even tri-acylated byproducts.[7]

Q2: What is the primary mechanistic driver of polyacylation?

A: The core issue is a kinetic one. If the rate of the second acylation is competitive with the first, a mixture of products is inevitable. This is governed by the relative nucleophilicity of the monoacylated intermediate compared to the starting material. The strong electron-donating groups (-OH, -OR, -NR₂) on the ring maintain a high electron density even after the first acylation, facilitating a subsequent electrophilic attack.

Q3: How does the choice of Lewis acid catalyst influence polysubstitution?

A: The strength and stoichiometry of the Lewis acid are critical. Strong Lewis acids like AlCl₃ generate a high concentration of the reactive acylium ion (R-C≡O⁺).[8] Furthermore, AlCl₃ forms a stable complex with the ketone product, which should, in theory, sequester the catalyst and prevent further reaction.[3] However, with highly activated systems, this complexation may not be fast or complete enough to prevent the catalyst from promoting a second acylation on an already-acylated, but still reactive, ring. Milder Lewis acids (e.g., ZnCl₂, FeCl₃) or using Brønsted acids can generate the electrophile more slowly, allowing for greater control.

Troubleshooting Guide: From Diagnosis to Solution

This section provides direct answers and actionable protocols for specific experimental challenges.

Problem 1: My GC-MS analysis shows significant amounts of a di-acylated product. How can I improve mono-selectivity?

This is the most common manifestation of this issue. Your primary levers for control are reaction conditions and reagent choice.

Root Cause Analysis & Corrective Actions:

-

Excessive Reactivity: The combination of a highly activated ring and a powerful Lewis acid (AlCl₃) is likely driving the reaction too quickly, favoring multiple additions.

-

Sub-Optimal Stoichiometry: In acylation, the Lewis acid is not a true catalyst; it's a reagent consumed by complexation with the product ketone.[3][9] Using insufficient Lewis acid can leave un-complexed, activated ketone product available for a second acylation.

Solution A: Modify Reaction Conditions

Controlling the reaction kinetics is paramount. Lowering the concentration of the active electrophile at any given moment can dramatically favor the more reactive starting material over the less reactive mono-acylated product.

-

Temperature Control: Lowering the reaction temperature decreases the overall reaction rate, enhancing selectivity. Friedel-Crafts reactions are often exothermic, and initial cooling with an ice bath followed by slow warming to room temperature is a standard practice.[10] For highly activated systems, maintaining the temperature at 0°C or even lower throughout the addition and reaction time can be beneficial.[11]

-

Controlled Reagent Addition: Instead of adding the acylating agent all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the acylium ion low, ensuring it reacts preferentially with the more abundant and more nucleophilic starting material.

Solution B: Change the Catalyst System

If modifying conditions is insufficient, switching to a less aggressive catalytic system is the next logical step.

-

Milder Lewis Acids: Replace AlCl₃ with a milder Lewis acid. The choice depends on the substrate's reactivity.

| Catalyst | Relative Activity | Typical Substrates | Notes |

| AlCl₃ | Very High | Benzene, Toluene | Prone to causing polyacylation in activated systems. Requires stoichiometric amounts.[3] |

| FeCl₃ | High | Activated Arenes | Often provides better selectivity than AlCl₃. |

| SnCl₄, TiCl₄ | Moderate | Phenols, Anisoles | Good balance of reactivity and selectivity.[12] |

| ZnCl₂ | Mild | Highly Activated Rings | Excellent for substrates prone to side reactions.[1] |

| Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃) | Mild to High | Broad Scope | Can be used in catalytic amounts and are often more tolerant of functional groups.[13] |

Solution C: Leverage Steric Hindrance

If the desired position of acylation is ortho to a bulky group, you can use this to your advantage. A bulky acylating agent (e.g., pivaloyl chloride) may be sterically hindered from adding to a position adjacent to an already-installed acyl group.

Problem 2: The reaction is selective, but the yields are poor, or it doesn't work at all with my highly activated phenol/aniline.

This often occurs because strongly electron-donating groups like -OH and -NH₂ can act as Lewis bases, complexing with and deactivating the Lewis acid catalyst.[2][14]

Solution A: Use an Alternative Acylation Method

For phenols, the Fries Rearrangement is a superior alternative to direct Friedel-Crafts acylation.[12][15][16] This two-step process avoids the issues of catalyst deactivation and polyacylation.

-

Step 1: Esterification: The phenol is first acylated at the hydroxyl group to form a phenolic ester. This is a simple, high-yielding reaction.

-

Step 2: Rearrangement: The ester is then treated with a Lewis acid (often AlCl₃) or a Brønsted acid, which catalyzes the migration of the acyl group from the oxygen to the ortho and para positions on the ring.[17]

The regioselectivity of the Fries Rearrangement can often be controlled by temperature:

-

Low Temperatures: Favor the para product (thermodynamic control).[17]

-

High Temperatures: Favor the ortho product (kinetic control, driven by chelation of the product with the Lewis acid).[16][17]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: Workflow for the Fries Rearrangement.

For highly activated substrates like polyhydroxy/polyalkoxyphenols and anilines, other named reactions like the Houben-Hoesch and Sugasawa reactions serve as valuable alternatives to Friedel-Crafts acylation.[5][6][18]

Solution B: Employ a Blocking Group